N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Overview
Description
N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Mechanism of Action
Target of Action
The primary targets of N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide are yet to be fully identified. The compound is currently under investigation for its potential biological activities .
Mode of Action
The mode of action of this compound involves interactions with its targets, leading to changes at the molecular level. These interactions are being studied using various computational tools, including Density Functional Theory (DFT), to understand the electron behavior, wave function, and intermolecular interactions .
Biochemical Pathways
The compound’s reactivity has been analyzed in both polar protic and polar aprotic liquids, providing insights into its potential biochemical interactions .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under investigation. Preliminary studies have predicted the drug mechanism ADMET and mol inspiration values .
Result of Action
The molecular and cellular effects of this compound’s action are being studied. A molecular docking study has been carried out to investigate the potential fungal and cancer activities of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound’s reactivity has been analyzed in different solvents, providing insights into how the action environment might affect its behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Parecoxib: A sulfonamide derivative used as an analgesic and anti-inflammatory agent.
Sulfanilamide: An early sulfonamide antibiotic that paved the way for the development of other sulfa drugs.
Uniqueness
N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide is unique due to its specific structural features, such as the ethoxy and ethylamino groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-20-26(23,24)16-12-9-15(10-13-16)11-14-19(22)21-17-7-5-6-8-18(17)25-4-2/h5-10,12-13,20H,3-4,11,14H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBZYLMJSAVOEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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